molecular formula C20H27N3O4S B2811281 2-(4-(isopropylsulfonyl)phenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 1706213-16-2

2-(4-(isopropylsulfonyl)phenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide

Cat. No. B2811281
CAS RN: 1706213-16-2
M. Wt: 405.51
InChI Key: UXEJQTANAJCLAL-UHFFFAOYSA-N
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Description

2-(4-(isopropylsulfonyl)phenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H27N3O4S and its molecular weight is 405.51. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(isopropylsulfonyl)phenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(isopropylsulfonyl)phenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has shown that derivatives of pyrazole-acetamide have been synthesized and characterized, providing insights into their structural and chemical properties. For instance, novel Co(II) and Cu(II) coordination complexes were constructed from pyrazole-acetamide derivatives, demonstrating the impact of hydrogen bonding on the self-assembly process and the compounds' antioxidant activity. The solid-state structures of these complexes were elucidated using single-crystal X-ray crystallography, revealing intricate coordination geometries and supramolecular architectures. These studies highlight the potential for pyrazole-acetamide derivatives in coordination chemistry and their antioxidant properties (Chkirate et al., 2019).

Molecular Conformation and Hydrogen Bonding

Research on 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides has revealed that different molecular conformations can co-exist within the same molecule, indicating flexibility in molecular structure. This study emphasizes the role of hydrogen bonding in shaping the molecular architecture, potentially affecting the molecules' reactivity and interaction with biological targets (Narayana et al., 2016).

Antitumor Activity

Pyrazole-acetamide derivatives have been explored for their potential antitumor activity. Novel derivatives containing the biologically active pyrazole moiety were synthesized and evaluated, with some showing effectiveness against cancer. These findings suggest a promising avenue for the development of new anticancer agents leveraging the pyrazole-acetamide structure (Alqasoumi et al., 2009).

Mechanism of Action

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action. More research is needed to outline these properties and their impact on the compound’s bioavailability .

properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c1-15(2)28(25,26)19-5-3-16(4-6-19)11-20(24)22-18-12-21-23(14-18)13-17-7-9-27-10-8-17/h3-6,12,14-15,17H,7-11,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEJQTANAJCLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(isopropylsulfonyl)phenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide

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